![molecular formula C17H14N4S B5801170 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile
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Overview
Description
The compound “2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was alkylated to form a related compound in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to form the corresponding secondary alcohol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR, 1D and 2D NMR spectroscopy, and elemental analysis . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation and reduction . Alkylation involves the replacement of a hydrogen atom by an alkyl group, while reduction involves the gain of electrons or loss of oxygen.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. As a derivative of 1,2,4-triazole, it is likely to share some of the properties of this class of compounds, such as aromaticity and the ability to participate in hydrogen bonding .Scientific Research Applications
Antimicrobial Activity
The triazole moiety, particularly the 1,2,4-triazole, is known for its antimicrobial properties . The presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group in chemical compounds is associated with significant antimicrobial activities. This suggests that our compound of interest could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents.
Anticancer Research
Triazoles have been identified as compounds with potential anticancer activities . The structural features of the compound , including the triazole ring, may interact with biological targets involved in cancer progression. Research into this compound could focus on its cytotoxic effects on cancer cells, its mechanism of action, and its potential as a chemotherapeutic agent.
Antioxidant Properties
Compounds containing the triazole ring have shown antioxidant activity . The ability to scavenge free radicals makes them candidates for research into diseases where oxidative stress plays a role, such as neurodegenerative disorders. The compound could be studied for its capacity to protect cells from oxidative damage.
Anticonvulsant Effects
The 1,2,4-triazole derivatives are known to exhibit anticonvulsant effects . This compound could be valuable in the development of new treatments for epilepsy and other seizure disorders. Research could be directed towards understanding its interaction with central nervous system receptors and ion channels.
Anti-inflammatory Applications
The anti-inflammatory potential of triazole derivatives is well-documented . The compound could be investigated for its effectiveness in reducing inflammation, which is a common pathway in many chronic diseases, including arthritis and asthma. Its role in modulating inflammatory cytokines and pathways could be a key area of study.
Synthesis of Heterocyclic Alcohols
The compound can be used as a precursor in the synthesis of secondary heterocyclic alcohols . These alcohols have various applications, including serving as intermediates in organic synthesis and as building blocks for pharmaceuticals. Research could explore the optimization of synthesis methods and the potential applications of the resulting alcohols.
Coordination Chemistry
The sulfur and nitrogen atoms in the triazole ring make it a good ligand for metal coordination . This property can be utilized in the synthesis of metal complexes with potential applications in catalysis, material science, and medicinal chemistry.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole-3-thiol moiety have been associated with numerous biological activities .
Mode of Action
It’s known that the 1,2,4-triazole moiety is an important structural feature of a wide range of synthetic medicines .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Pharmacokinetics
The compound was synthesized through s-alkylation in alkaline medium followed by reduction of the corresponding ketone .
Result of Action
Compounds with similar structures have shown cytotoxic activities against different cell lines .
Action Environment
The synthesis of the compound was performed using cesium carbonate as a base in alkaline conditions .
properties
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-21-16(13-7-3-2-4-8-13)19-20-17(21)22-12-15-10-6-5-9-14(15)11-18/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPGCAMBQVGXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile |
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